molecular formula C16H15N3O B5355720 N-(1H-indazol-5-yl)-3,4-dimethylbenzamide

N-(1H-indazol-5-yl)-3,4-dimethylbenzamide

Cat. No.: B5355720
M. Wt: 265.31 g/mol
InChI Key: VGLYSYOTVXNWHI-UHFFFAOYSA-N
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Description

N-(1H-indazol-5-yl)-3,4-dimethylbenzamide is a compound that belongs to the class of indazole derivatives Indazole-containing compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Future Directions

The future directions for “N-1H-indazol-5-yl-3,4-dimethylbenzamide” and similar compounds could involve further exploration of their medicinal applications, given that indazole-containing heterocyclic compounds have a wide variety of medicinal applications . Additionally, the development of new synthetic approaches to indazoles could be a potential area of future research .

Chemical Reactions Analysis

Types of Reactions

N-(1H-indazol-5-yl)-3,4-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used in anhydrous solvents.

    Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1H-indazol-5-yl)-3,4-dimethylbenzamide is unique due to its specific substitution pattern on the benzamide moiety, which may confer distinct biological activities and chemical reactivity compared to other indazole derivatives. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

N-(1H-indazol-5-yl)-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-10-3-4-12(7-11(10)2)16(20)18-14-5-6-15-13(8-14)9-17-19-15/h3-9H,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGLYSYOTVXNWHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)NN=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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